

3-Fluoro-6-methoxyquinoline CAS number and identifiers

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Compound of Interest

Compound Name: 3-Fluoro-6-methoxyquinoline

Cat. No.: B1245202

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An In-depth Technical Guide to 3-Fluoro-6-methoxyquinoline

This technical guide provides a comprehensive overview of **3-Fluoro-6-methoxyquinoline**, a key heterocyclic motif in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physicochemical properties, synthesis protocols, and biological significance. The strategic placement of fluorine and methoxy groups on the quinoline scaffold makes this compound a valuable building block for novel therapeutic agents.

Chemical Identifiers and Properties

3-Fluoro-6-methoxyquinoline is a quinoline derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 6-position.^[1] These substitutions are crucial for its chemical properties and biological activities.

Table 1: Chemical Identifiers for **3-Fluoro-6-methoxyquinoline**

Identifier	Value
CAS Number	426842-85-5 [1] [2] [3]
Molecular Formula	C ₁₀ H ₈ FNO [1] [2]
Molecular Weight	177.18 g/mol [1]
IUPAC Name	3-fluoro-6-methoxyquinoline [2]
SMILES	COc1=CC2=CC(=CN=C2C=C1)F [4]
InChI	1S/C10H8FNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 [2]

| InChIKey | LEJRFUDTXRWNFQ-UHFFFAOYSA-N[\[2\]](#) |

Table 2: Physicochemical Properties of **3-Fluoro-6-methoxyquinoline**

Property	Value (Predicted)
Boiling Point	284.0 ± 20.0 °C at 760 mmHg [1] [2]
Density	1.25 ± 0.1 g/cm ³ [1]

| pKa | 2.34 ± 0.14[\[1\]](#) |

Table 3: Spectroscopic Data for **3-Fluoro-6-methoxyquinoline**

Type	Data

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.64 (d, J = 2.9 Hz, 1H), 7.98 (d, J = 9.1 Hz, 1H), 7.65 (dd, J = 9.1, 2.9 Hz, 1H), 7.31 (dd, J = 9.1, 2.9 Hz, 1H), 7.01 (d, J = 2.9 Hz, 1H), 3.92 (s, 3H)[\[5\]](#)

|

Synthesis and Manufacturing

A practical and scalable two-step synthesis for **3-Fluoro-6-methoxyquinoline** has been developed, making it accessible for research and large-scale production.[\[5\]](#)[\[6\]](#) This method

avoids the use of high-energy transformations associated with older, multi-step syntheses.[\[5\]](#)

Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline[\[5\]](#)[\[7\]](#)

- Add 2-fluoromalonic acid (35 g, 0.287 mol) portionwise to phosphorus oxychloride (210 mL).
- Heat the mixture at reflux for 30 minutes to achieve complete dissolution, then cool to 60 °C.
- Slowly add p-anisidine (35.3 g, 0.287 mol) to the mixture.
- Heat the resulting mixture at reflux for 2 hours.
- Remove approximately 100 mL of phosphorus oxychloride via distillation.
- Cool the mixture to room temperature and pour it onto ice (350 g), stirring for 30 minutes.
- Adjust the pH to 10 by adding ammonium hydroxide (300 mL, 28-30%).
- Stir the suspension for 2 hours before filtering. The filter cake is washed with water to yield the intermediate product.

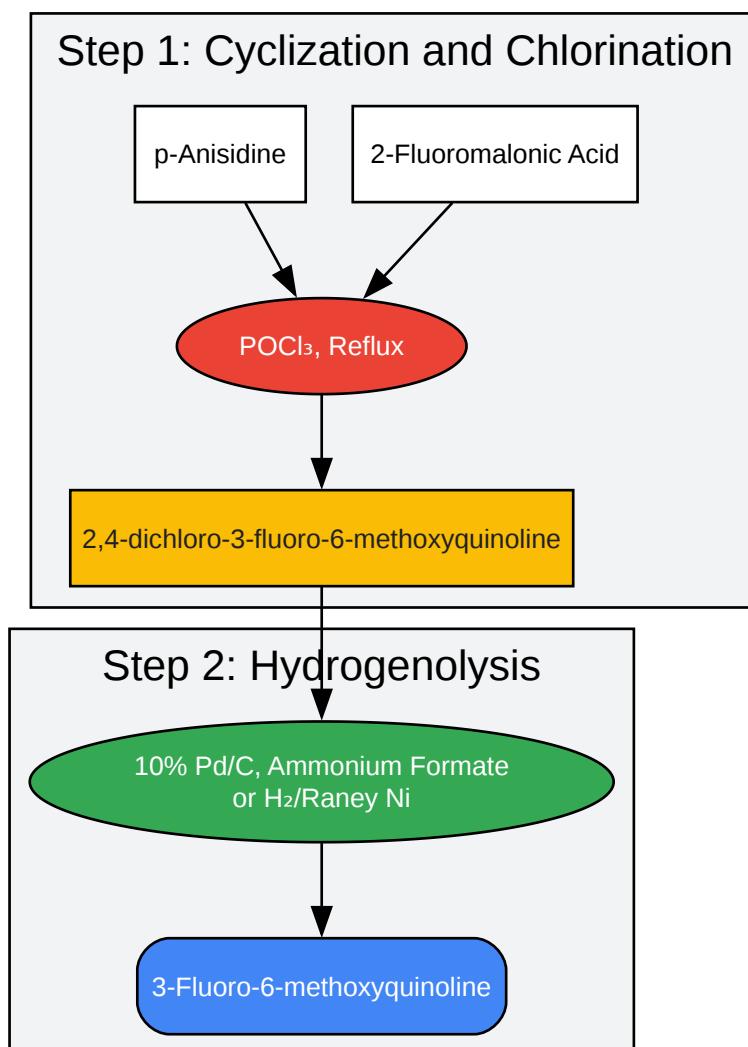
Step 2: Synthesis of 3-Fluoro-6-methoxyquinoline (Hydrogenolysis)[\[5\]](#)[\[7\]](#)

- To a mixture of 10% Pd/C (1 g) and methanol (300 mL), add 2,4-dichloro-3-fluoro-6-methoxyquinoline (20 g, 0.0813 mol).
- Stir the mixture for 30 minutes, then filter through Celite to remove potential catalyst poisons.
[\[5\]](#)[\[7\]](#)
- To the filtrate, add fresh 10% Pd/C (1 g) and ammonium formate (10 g).
- Stir the reaction at room temperature for 16 hours.
- Filter the reaction mixture and strip the filtrate to dryness.
- Purify the resulting residue by passing it through a silica gel plug with 5% ethyl acetate in hexanes.

- Collect and concentrate the product-rich fractions to yield **3-fluoro-6-methoxyquinoline** as a white solid (8.03 g, 56% yield).[5]

An alternative reduction method using H₂ over Raney nickel has been demonstrated to be effective for multi-kilogram scale production, achieving a 71% yield.[6]

Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline



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Caption: Workflow for the facile two-step synthesis.

Biological and Pharmaceutical Relevance

The quinoline ring is a privileged scaffold in medicinal chemistry, appearing frequently in natural products and drug candidates.[\[5\]](#)[\[6\]](#) The introduction of a fluorine atom can significantly enhance the pharmacological properties of these molecules.[\[5\]](#)[\[8\]](#) **3-Fluoro-6-methoxyquinoline** is a critical building block for a new class of antibiotics known as non-fluoroquinolone inhibitors of bacterial type II topoisomerases (NBTIs).[\[9\]](#)[\[10\]](#)

These compounds target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[\[9\]](#)[\[10\]](#) This mechanism is distinct from traditional fluoroquinolones, offering a potential solution to growing antibiotic resistance. Derivatives of **3-fluoro-6-methoxyquinoline** have shown potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[\[8\]](#)[\[9\]](#)

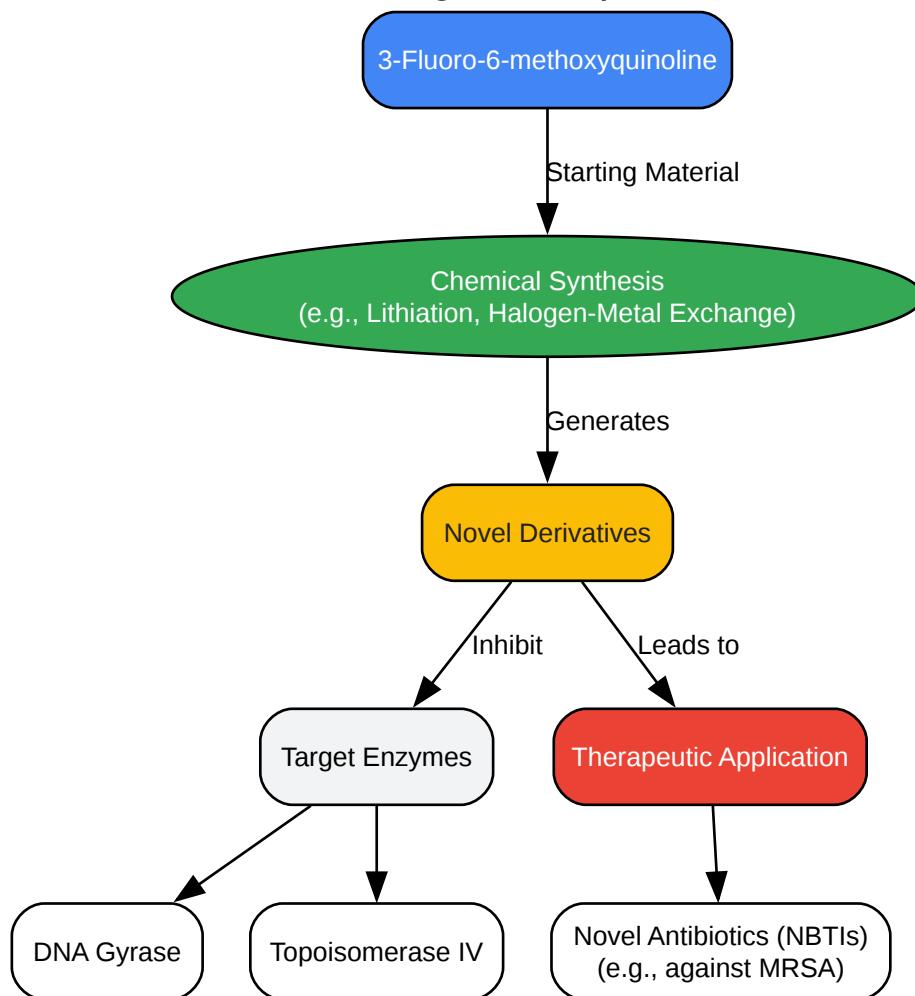
Table 4: In Vitro Activity of a Representative **3-Fluoro-6-methoxyquinoline** Derivative (Compound 14)

Target/Parameter	Value	Reference
S. aureus MIC ₉₀	0.125 µg/mL	[9] [10]

| hERG IC₅₀ | 85.9 µM |[\[9\]](#)[\[10\]](#) |

Note: The data above is for a derivative of **3-fluoro-6-methoxyquinoline**, not the parent compound itself, illustrating the parent compound's utility as a foundational scaffold.

Role in Drug Development



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Caption: Logical workflow from core scaffold to therapeutic application.

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